molecular formula C11H14N2O2 B8642705 butyl-(3-nitro-benzyliden)-amine CAS No. 718-16-1

butyl-(3-nitro-benzyliden)-amine

Cat. No.: B8642705
CAS No.: 718-16-1
M. Wt: 206.24 g/mol
InChI Key: OWKRZFFIOJQABI-UHFFFAOYSA-N
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Description

butyl-(3-nitro-benzyliden)-amine is an organic compound characterized by the presence of a butyl group attached to an imine functional group, which is further connected to a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl-(3-nitro-benzyliden)-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

butyl-(3-nitro-benzyliden)-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 3-Aminophenyl derivatives.

    Reduction: N-Butyl-1-(3-aminophenyl)methanamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

butyl-(3-nitro-benzyliden)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl-(3-nitro-benzyliden)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine group can also participate in nucleophilic addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-Butyl-1-(4-nitrophenyl)methanimine: Similar structure but with the nitro group at the 4-position.

    (E)-N-Butyl-1-(2-nitrophenyl)methanimine: Similar structure but with the nitro group at the 2-position.

    N-Butyl-1-(3-nitrophenyl)methanamine: Reduced form of the imine compound.

Uniqueness

butyl-(3-nitro-benzyliden)-amine is unique due to the specific positioning of the nitro group at the 3-position, which influences its reactivity and biological activity

Properties

CAS No.

718-16-1

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-butyl-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C11H14N2O2/c1-2-3-7-12-9-10-5-4-6-11(8-10)13(14)15/h4-6,8-9H,2-3,7H2,1H3

InChI Key

OWKRZFFIOJQABI-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 64 g (0.42 mole) 3-nitrobenzaldehyde in benzene was added 29.2 g of D-butylamine. The mixture was heated to reflux in a flask equipped with a Dean-Stark trap. After 90 minutes, the theoretical amount of water had separated, and the mixture was cooled and the solvent removed under vacuum, to give 84.4 g of N-(3-nitrobenzylidene)-1-butanamine.
Quantity
64 g
Type
reactant
Reaction Step One
[Compound]
Name
D-butylamine
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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